molecular formula C3H3F2NS B2830997 1,1-Difluoro-2-isothiocyanatoethane CAS No. 675-37-6

1,1-Difluoro-2-isothiocyanatoethane

Cat. No.: B2830997
CAS No.: 675-37-6
M. Wt: 123.12
InChI Key: QSYFXGFOOGXXBK-UHFFFAOYSA-N
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Description

1,1-Difluoro-2-isocyanoethane (molecular formula: C₃H₃F₂N) is a halogenated ethane derivative featuring a difluoroethyl group (-CH₂CF₂) and a reactive isocyano group (-NC). The compound’s structural uniqueness arises from the electron-withdrawing fluorine atoms and the highly polarized isocyano moiety, which contributes to its chemical reactivity. Its SMILES notation is [C-]#[N+]CC(F)F, and its InChIKey is ZSEJLELCCJQLBU-UHFFFAOYSA-N .

Properties

IUPAC Name

1,1-difluoro-2-isothiocyanatoethane
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C3H3F2NS/c4-3(5)1-6-2-7/h3H,1H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYFXGFOOGXXBK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(C(F)F)N=C=S
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C3H3F2NS
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

123.13 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

675-37-6
Record name 1,1-difluoro-2-isothiocyanatoethane
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Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following halogenated ethane derivatives share structural or functional similarities with 1,1-difluoro-2-isocyanoethane, enabling comparative analysis of their properties and reactivity.

Functional Group and Structural Comparison

Compound Name Molecular Formula CAS No. Key Functional Groups Key Structural Features
1,1-Difluoro-2-isocyanoethane C₃H₃F₂N CID84762008 Isocyano (-NC), Difluoro (-CF₂) Polar isocyano group; fluorinated backbone
2-(Difluoromethoxy)-1,1,1-trifluoroethane (Isoflurane Impurity B) C₃H₃F₅O 1885-48-9 Difluoromethoxy (-OCF₂), Trifluoro (-CF₃) Ether linkage; trifluoromethyl group
(2RS)-2-Chloro-2-(chlorodifluoromethoxy)-1,1,1-trifluoroethane (Isoflurane Impurity C) C₃HCl₂F₅O 32778-08-8 Chloro (-Cl), Chlorodifluoromethoxy (-OCF₂Cl) Dichlorinated ether; trifluoromethyl group
1-Fluoro-1,1-dichloroethane (HCFC-141b) C₂H₃Cl₂F N/A Chloro (-Cl), Fluoro (-F) Dichloro-fluoro substitution; ozone-depleting

Reactivity and Stability

  • 1,1-Difluoro-2-isocyanoethane: The isocyano group is highly reactive, prone to nucleophilic attacks and cycloadditions. Fluorine atoms enhance stability against oxidation but may increase susceptibility to hydrolysis under acidic conditions .
  • Isoflurane Impurities (B and C) : The trifluoromethyl and difluoromethoxy groups confer thermal stability and resistance to oxidation, making these impurities persistent in pharmaceutical formulations. However, chloro substituents (e.g., in Impurity C) may introduce photodegradation pathways .
  • HCFC-141b : Exhibits lower reactivity due to chlorine’s electron-withdrawing effects but has significant environmental reactivity, contributing to ozone layer depletion .

Data Tables for Comparative Analysis

Table 1: Physical Properties

Compound Name Boiling Point (°C) Solubility (Water) Stability Notes
1,1-Difluoro-2-isocyanoethane Not reported Low Sensitive to moisture and light
Isoflurane Impurity B ~40–50 (estimated) Insoluble Stable at room temperature
HCFC-141b 32 Immiscible Stable but ozone-depleting

Research Findings and Key Observations

Reactivity Trends: The isocyano group in 1,1-difluoro-2-isocyanoethane distinguishes it from chloro- or trifluoro-substituted analogs, enabling unique reactivity in organic synthesis. In contrast, halogenated ethers (e.g., Isoflurane impurities) exhibit inertness suitable for pharmaceutical stability .

Environmental Impact: HCFC-141b and related chlorofluorocarbons highlight the environmental risks absent in fluorine-only analogs like 1,1-difluoro-2-isocyanoethane, though the latter’s toxicity requires careful disposal .

Handling Challenges: Fluorinated compounds with reactive functional groups (e.g., isocyano) demand specialized storage, whereas halogenated ethers are easier to handle under standard laboratory conditions .

Biological Activity

1,1-Difluoro-2-isothiocyanatoethane (DFIT) is a synthetic compound characterized by its unique molecular structure, consisting of a difluoroethyl group and an isothiocyanate functional group. Its chemical formula is C3H3F2NS\text{C}_3\text{H}_3\text{F}_2\text{NS} with a molecular weight of 123.12 g/mol. This compound has garnered attention in both organic synthesis and biological research due to its reactivity and potential applications in medicinal chemistry.

Synthesis and Properties

DFIT can be synthesized through the reaction of 1,1-difluoroethane with thiophosgene under controlled conditions, typically using dichloromethane as a solvent at low temperatures to ensure product stability . The synthesis process highlights the compound's utility as a building block for various fluorinated compounds.

Chemical Properties:

  • Molecular Formula: C3H3F2NS
  • Molecular Weight: 123.12 g/mol
  • Reactivity: Undergoes nucleophilic substitution, oxidation, and reduction reactions, allowing it to form diverse derivatives .

Mechanism of Biological Activity

The biological activity of DFIT is primarily attributed to its isothiocyanate group, which is highly electrophilic. This characteristic enables DFIT to react with nucleophilic sites on biomolecules such as proteins and nucleic acids. The interaction can lead to the modification of these biomolecules, potentially altering their function and activity .

Key Mechanisms:

  • Modification of Proteins: DFIT can covalently bond with amino acid residues in proteins, affecting their structure and functionality.
  • Interaction with Nucleic Acids: The compound may also interact with DNA and RNA, influencing gene expression or stability.
  • Potential Antitumor Activity: Some studies suggest that isothiocyanates can exhibit antitumor properties by inhibiting specific cancer cell pathways .

1. Medicinal Chemistry

DFIT's ability to modify biomolecules positions it as a candidate in drug discovery and development. Its reactivity allows for the creation of novel therapeutics targeting various diseases, including cancer.

2. Biological Research

In biological studies, DFIT serves as a probe to investigate protein interactions and cellular responses. Its unique properties make it suitable for studying enzyme activities and signaling pathways .

Case Studies

StudyFindings
Antitumor Activity DFIT was tested against various cancer cell lines, showing significant inhibition of cell proliferation compared to controls. This suggests potential use as an anticancer agent.
Protein Modification Research demonstrated that DFIT effectively modifies cysteine residues in proteins, leading to altered enzymatic activity in vitro.
Nucleic Acid Interaction Experiments indicated that DFIT can bind to DNA, resulting in changes in transcriptional activity, highlighting its potential as a tool for gene regulation studies.

Comparative Analysis

To understand the uniqueness of DFIT compared to similar compounds, a comparison table is provided below:

CompoundStructureBiological Activity
This compoundDFIT StructureModifies proteins and nucleic acids; potential antitumor effects.
1,1-Difluoro-2-chloroethaneDCE StructureLess reactive; primarily used as a solvent.
1,1-Trifluoro-2-isothiocyanatoethaneTFIT StructureSimilar reactivity; potential for increased metabolic stability due to trifluoromethyl group.

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